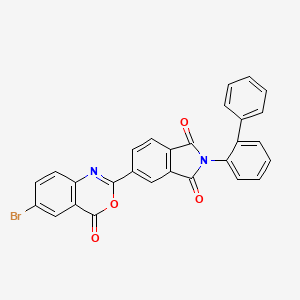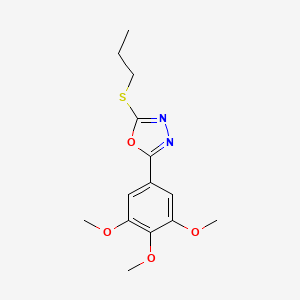
2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves multistep reactions starting from commercially available aromatic ketones and aldehydes. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the quinoline core through annulated processes .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The quinoline core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide include other quinoline derivatives such as:
- 2-phenylquinoline
- 4-methoxyquinoline
- N-(4-sulfamoylphenyl)quinoline-4-carboxamide
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O4S/c1-30-17-10-6-15(7-11-17)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-16-8-12-18(13-9-16)31(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29) |
InChI Key |
FGJXFZTYWNAZPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11107255.png)
![3-{[(3,4-Dimethylphenyl)amino]methyl}-5-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107266.png)

-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11107273.png)
![5,5'-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B11107287.png)
![N-hexyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11107289.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11107290.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11107296.png)
![N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11107306.png)
![7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11107319.png)

![N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11107339.png)
